molecular formula C10H13ClN2O4S B2591075 Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate CAS No. 804482-36-8

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate

Cat. No.: B2591075
CAS No.: 804482-36-8
M. Wt: 292.73
InChI Key: LLFPBHPPKRRNMQ-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chloroacetyl chloride can react with thiourea under basic conditions to form 2-chlorothiazole.

  • Introduction of the Boc-Protected Amino Group: : The amino group is introduced by reacting the thiazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group, preventing unwanted side reactions during subsequent steps.

  • Esterification: : The carboxylic acid group on the thiazole ring is esterified using methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiazole derivatives.

  • Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous solutions of NaOH or HCl are used for hydrolysis reactions.

Major Products

    Substituted Thiazoles: Products from nucleophilic substitution reactions.

    Alcohols: Products from the reduction of the ester group.

    Carboxylic Acids: Products from the hydrolysis of the ester group.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block.

Biology and Medicine

This compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate this compound for its potential use in developing new pharmaceuticals.

Industry

In the pharmaceutical industry, this compound serves as a precursor for drug synthesis. Its stability and reactivity make it suitable for large-scale production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-((tert-butoxycarbonyl)amino)-4-bromothiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions not possible with other halogens. This allows for the synthesis of unique derivatives with potential biological activities.

Properties

IUPAC Name

methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(15)13-8-12-6(11)5(18-8)7(14)16-4/h1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFPBHPPKRRNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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